molecular formula C20H23N3O4 B2590119 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448045-63-3

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Cat. No.: B2590119
CAS No.: 1448045-63-3
M. Wt: 369.421
InChI Key: FTIHYXQPDXMFKT-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a methoxypiperidinyl phenyl group linked through a urea bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Methoxypiperidinyl Phenyl Group: This involves the alkylation of piperidine with methoxybenzyl chloride.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the methoxypiperidinyl phenyl group using a urea-forming reagent such as phosgene or triphosgene under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methylpiperidin-1-yl)phenyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-ethoxypiperidin-1-yl)phenyl)urea

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is unique due to the presence of the methoxypiperidinyl group, which may confer specific pharmacological properties not found in its analogs. This uniqueness can be attributed to differences in molecular interactions and binding affinities with biological targets.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-17-8-10-23(11-9-17)16-5-2-14(3-6-16)21-20(24)22-15-4-7-18-19(12-15)27-13-26-18/h2-7,12,17H,8-11,13H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIHYXQPDXMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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